molecular formula C10H24Si2 B092046 1,4-Bis(trimethylsilyl)-2-butene CAS No. 16054-35-6

1,4-Bis(trimethylsilyl)-2-butene

Cat. No.: B092046
CAS No.: 16054-35-6
M. Wt: 200.47 g/mol
InChI Key: DHTZZPHEAHKIBY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.

    Temperature: Moderate temperatures around 50-100°C.

    Solvent: Solvents like toluene or hexane are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert it to simpler silane compounds.

    Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Halogenated silicon compounds.

Scientific Research Applications

1,4-Bis(trimethylsilyl)-2-butene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:

    Formation of Silanol Groups: Through oxidation reactions.

    Substitution Reactions: Leading to the formation of new silicon-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
  • 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-

Uniqueness

1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.

Properties

CAS No.

16054-35-6

Molecular Formula

C10H24Si2

Molecular Weight

200.47 g/mol

IUPAC Name

trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane

InChI

InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+

InChI Key

DHTZZPHEAHKIBY-BQYQJAHWSA-N

SMILES

C[Si](C)(C)CC=CC[Si](C)(C)C

Isomeric SMILES

C[Si](C)(C)C/C=C/C[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)CC=CC[Si](C)(C)C

Synonyms

2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-

Origin of Product

United States

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